molecular formula C11H26Cl2N2 B1423985 N,N-Dipropyl-3-piperidinamine dihydrochloride CAS No. 1220017-53-7

N,N-Dipropyl-3-piperidinamine dihydrochloride

Cat. No.: B1423985
CAS No.: 1220017-53-7
M. Wt: 257.24 g/mol
InChI Key: LXMQOGJCACTUFP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a piperidine derivative characterized by a six-membered heterocyclic amine ring substituted at the 3-position with dipropylamino groups and two hydrochloride counterions. Its systematic IUPAC name is N,N-dipropylpiperidin-3-amine dihydrochloride, reflecting the propyl substituents on the nitrogen atom and the protonated amine structure.

Property Value
Molecular Formula C₁₁H₂₆Cl₂N₂
Molecular Weight 257.24 g/mol
CAS Registry Number 1220017-53-7
PubChem CID 53410674
Synonyms N,N-Dipropylpiperidin-3-amine dihydrochloride; 1220017-53-7

The compound’s structure includes a piperidine core (C₅H₁₁N) with two propyl chains (-C₃H₇) bonded to the amine nitrogen at position 3. The dihydrochloride salt enhances its solubility in polar solvents, a critical feature for laboratory and industrial applications.

Historical Context and Development

The synthesis of piperidine derivatives like This compound emerged from broader efforts to optimize heterocyclic compounds for medicinal chemistry. Piperidine scaffolds gained prominence in the late 20th century due to their versatility in drug design, particularly for central nervous system (CNS) agents and enzyme inhibitors.

While the exact synthesis timeline for this compound is not explicitly documented, its development aligns with methodologies such as reductive amination and intramolecular cyclization , which became standard for tertiary amine synthesis in the 1990s. Patents from the early 2000s, such as CN1671662A, highlight piperidine derivatives’ role as tachykinin receptor antagonists, underscoring their therapeutic potential.

Classification Within Piperidine Derivatives

Piperidine derivatives are classified based on:

  • Substituent Position : The 3-position substitution distinguishes this compound from analogs like N,N-dimethylpiperidin-4-amine (CID 3824021).
  • Functional Groups : The dipropylamino group and dihydrochloride salt place it in the tertiary amine subclass, contrasting with primary (e.g., 3-aminopiperidine) or secondary amines.
  • Biological Activity : Unlike psychoactive piperidines (e.g., fentanyl), this derivative is primarily a synthetic intermediate, though its structural analogs show receptor-binding properties.

The compound’s classification emphasizes its role as a building block in organic synthesis rather than an end-product drug.

Structural Significance in Heterocyclic Chemistry

The piperidine ring’s chair conformation and amine functionality make it a privileged scaffold in drug design. Key structural features of This compound include:

  • Tertiary Amine Nitrogen : The dipropyl groups increase steric bulk, influencing binding interactions in catalytic or receptor environments.
  • Hydrochloride Salt Formation : Protonation improves aqueous solubility, facilitating use in solution-phase reactions.
  • Stereoelectronic Effects : The 3-position substitution modulates electron density across the ring, enhancing reactivity in nucleophilic substitutions.

Comparative studies with N,N-diethyl-3-piperidinamine dihydrochloride (CAS 1220034-40-1) reveal that propyl chains enhance lipophilicity, impacting membrane permeability in bioactive molecules.

Registration Systems and Identifiers

Regulatory and commercial databases provide critical identifiers for this compound:

System Identifier
CAS Registry 1220017-53-7
PubChem CID 53410674
HS Code 2933399090 (heterocyclic compounds)
MDL Number MFCD13561552
EC Number Not formally assigned

These identifiers ensure traceability in research and commerce, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

N,N-dipropylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h11-12H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQOGJCACTUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dipropyl-3-piperidinamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following molecular formula: C11H22Cl2N2. The compound features two propyl groups attached to the nitrogen atoms of the piperidine ring, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Specifically, it may act as an antagonist or modulator for certain neurotransmitter receptors, which can lead to various physiological effects. For example, compounds structurally related to piperidine derivatives have been shown to interact with muscarinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection .

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases like Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission .

3. Antimicrobial Activity

Piperidine derivatives have shown promise as antimicrobial agents. Compounds containing piperidine rings have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects .

Case Studies

  • Cytotoxicity Assay : In a study involving mouse splenocytes, this compound was tested for its ability to rescue immune cells from apoptosis induced by PD-1/PD-L1 interactions. The results indicated a substantial protective effect at concentrations as low as 100 nM .
  • Enzyme Inhibition : A detailed structure-activity relationship study revealed that modifications on the piperidine moiety significantly influenced the inhibition of cholinesterases. Compounds with specific substituents showed enhanced binding affinity and selectivity towards AChE over butyrylcholinesterase (BuChE) .

Comparative Analysis

CompoundAnticancer ActivityNeuroprotective PotentialAntimicrobial Activity
This compoundModerateHighModerate
N,N-Dimethyl-3-piperidinamineHighModerateLow
N,N-Diallyl-3-piperidinamineLowHighHigh

Scientific Research Applications

Medicinal Chemistry

N,N-Dipropyl-3-piperidinamine dihydrochloride is primarily utilized in the development of pharmaceutical compounds. Its structural features allow it to act as a building block for various bioactive molecules.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

One of the significant applications of this compound is in the synthesis of DPP-IV inhibitors, which are crucial in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control.

Case Study : A study highlighted the synthesis of chiral derivatives of 3-aminopiperidine, including this compound, which showed promising results as DPP-IV inhibitors .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules.

N-Arylation Reactions

The compound is used for N-arylation of heterocyclic diamines, facilitating the formation of substituted quinolones and other nitrogen-containing heterocycles.

Data Table: Applications in Organic Synthesis

Reaction TypeApplicationReference
N-ArylationSynthesis of substituted quinolones
Chiral ResolutionPreparation of enantiomerically pure compounds
Peptide SynthesisIncorporation into peptide analogs

Research Applications

In addition to its synthetic utility, this compound has been explored for its potential in research settings.

Development of Peptide Analogues

Research has shown that this compound can be integrated into peptide analogues, enhancing their selectivity and potency. The incorporation of piperidine moieties allows for greater structural diversity in peptide-based drugs.

Case Study : A study reported on the synthesis of 3-aminopiperidine-based peptide analogues that exhibited selective biological activity, demonstrating the versatility of this compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl Substituent Variations

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride
  • Structure : Features isopropyl groups instead of propyl groups on the nitrogen atom.
  • Molecular Formula : C₈H₁₈Cl₂N.
  • This structural variation may also alter lipophilicity, impacting membrane permeability .
N-(3-Chloropropyl)piperidine Hydrochloride
  • Structure : Contains a chloropropyl substituent on the piperidine nitrogen.
  • Molecular Formula : C₈H₁₇Cl₂N.
  • Key Differences: The chloropropyl group introduces electrophilic reactivity, enabling crosslinking in polymer chemistry or covalent binding in prodrug designs. This contrasts with the inert propyl groups in N,N-dipropyl-3-piperidinamine dihydrochloride, which prioritize non-covalent interactions .
N,N,1-Tris(3-Methoxypropyl)piperidin-4-amine Dihydrochloride
  • Structure : Substituted with methoxypropyl groups on the piperidine nitrogen.
  • Molecular Formula : C₁₇H₃₈Cl₂N₂O₃.
  • However, the bulkier substituents may reduce bioavailability compared to simpler alkyl chains .

Functional Group Modifications

N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide Dihydrochloride
  • Structure : Incorporates a carboxamide group on the piperidine ring.
  • Molecular Formula : C₁₁H₂₄Cl₂N₃O.
  • Key Differences : The carboxamide group introduces hydrogen-bonding sites, which can enhance binding to biological targets like enzymes or receptors. This functionalization is absent in this compound, making the latter more suited for passive diffusion across biological membranes .
Pirbuterol Dihydrochloride
  • Structure : A β₂-adrenergic agonist with a pyridine ring and hydroxyl groups.
  • Molecular Formula : C₁₂H₂₀Cl₂N₂O₂.
  • Key Differences: The aromatic pyridine ring and hydroxyl groups confer specificity for adrenergic receptors, contrasting with the non-selective alkylamine structure of this compound. Pirbuterol’s dihydrochloride form is optimized for bronchodilator activity, whereas the target compound serves as a versatile intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound C₈H₁₉Cl₂N 224.16 Propyl groups Pharmaceutical intermediate
2-(Diisopropylamino)ethyl chloride HCl C₈H₁₈Cl₂N 211.14 Isopropyl groups Chemical synthesis
N-(3-Chloropropyl)piperidine HCl C₈H₁₇Cl₂N 210.14 Chloropropyl group Polymer chemistry
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride C₁₁H₂₄Cl₂N₃O 309.24 Carboxamide group Enzyme inhibition studies
Pirbuterol Dihydrochloride C₁₂H₂₀Cl₂N₂O₂ 307.21 Pyridine ring, hydroxyls Bronchodilator

Solubility and Stability

  • This compound exhibits high water solubility (>50 mg/mL) due to its ionic nature, a property shared with other dihydrochloride salts like Pirbuterol . However, compounds with methoxy or carboxamide groups (e.g., N,N,1-tris(3-methoxypropyl)piperidin-4-amine) may demonstrate even higher solubility in aqueous buffers .

Preparation Methods

a) Reduction of 3-Aminopiperidin-2-one Hydrochloride

This method involves the reduction of the corresponding ketone hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The process is typically conducted at controlled temperatures between 10°C and 45°C to prevent over-reduction and ensure stereoselectivity.

Reaction parameters:

Step Reagents Solvent Temperature Equivalents Notes
Reduction LiAlH₄ THF 10°C - 45°C 1.6 equivalents Controlled addition to avoid side reactions
Quenching Hydrochloric acid - 0°C - 20°C 1 equivalent Acidic work-up to form hydrochloride salt

This reduction yields optically active (R)-3-aminopiperidin-2-one hydrochloride, which can be isolated via filtration after reaction completion.

b) Cyclization from Diaminopentanoate Derivatives

Alternatively, the synthesis involves esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol, followed by cyclization to form the piperidine ring. This process typically occurs at low temperatures (0°C to 15°C) to control the reaction rate and stereochemistry.

Reaction parameters:

Step Reagents Solvent Temperature Equivalents Notes
Esterification Acetyl chloride Methanol 0°C - 15°C 1.5–2.5 equivalents Controlled addition
Cyclization Metal alkoxide Methanol 45°C - 65°C - Ring closure to form the piperidine core

Formation of the Dihydrochloride Salt

The free base or intermediate amine is then reacted with concentrated hydrochloric acid to produce the dihydrochloride salt. This step is often performed at temperatures ranging from ambient to slightly elevated (35°C to 70°C) to facilitate salt formation and crystallization.

Key points:

  • The reaction mixture is typically maintained in solvents such as tetrahydrofuran or methyl tert-butyl ether combined with methanol.
  • The product is isolated through filtration, often after cooling to promote crystallization, ensuring high purity and stereochemical integrity.

Resolution of Racemic Mixtures

Some methods employ resolution techniques to obtain optically pure (R)-enantiomer:

  • Use of chiral resolution agents such as (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane.
  • Salt formation with chiral acids or bases, followed by crystallization and dissociation to recover enantiomerically pure compounds.
  • Racemization of the undesired enantiomer allows recycling, improving process efficiency.

Summary of Reaction Conditions and Data

Preparation Method Key Reagents Solvent Temperature Range Yield Notes
Lithium aluminum hydride reduction LiAlH₄ THF 10°C - 45°C High Stereoselective reduction
Esterification Acetyl chloride Methanol 0°C - 15°C Moderate Ester formation
Cyclization Metal alkoxide Methanol 45°C - 65°C Good Ring closure
Salt formation Hydrochloric acid - 35°C - 70°C High Salt crystallization

Research Findings and Patent Data

  • The process described in US20100029941A1 involves reduction of (R)-3-aminopiperidin-2-one hydrochloride with LiAlH₄, followed by salt formation, with emphasis on stereoselectivity and purification via filtration.
  • WO2007112368A1 highlights a resolution method involving salt crystallization with specific resolution agents, enabling the separation of enantiomers and recycling of undesired stereoisomers.
  • CN104876856A describes a multi-step synthesis involving esterification, cyclization, and reduction, emphasizing the importance of temperature control and solvent choice for high yield and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N,N-Dipropyl-3-piperidinamine dihydrochloride, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The synthesis typically involves alkylation of 3-piperidinamine with propyl halides, followed by dihydrochloride salt formation. Key steps include:

  • Temperature control : Maintain ≤40°C during alkylation to avoid over-alkylation or decomposition.
  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity product. Monitor by TLC (silica gel, chloroform/methanol 9:1) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR (D₂O) should show characteristic peaks: δ 1.2–1.5 (m, 6H, propyl CH₂), δ 3.0–3.4 (m, 4H, piperidine N-CH₂), and δ 3.6–3.9 (m, 4H, dipropyl N-CH₂) .
  • Mass spectrometry (ESI) : Look for [M+H]⁺ at m/z 247.2 (calculated for C₁₁H₂₅Cl₂N₂).
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in water (>100 mg/mL) and ethanol (>50 mg/mL) but insoluble in nonpolar solvents (e.g., hexane).
  • Stability : Stable at pH 4–6 (aqueous solutions stored at 4°C show <5% degradation over 30 days). Avoid alkaline conditions (pH >8), which promote dehydrochlorination .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuropharmacological activity of this compound?

  • Methodological Answer :

  • In vitro receptor binding assays : Screen for affinity at dopamine D₂ or serotonin 5-HT₃ receptors using radioligands (e.g., [³H]spiperone for D₂).
  • Functional assays : Measure cAMP modulation in HEK293 cells expressing target receptors .
  • Dose-response curves : Use concentrations from 1 nM to 100 µM to determine EC₅₀/IC₅₀ values.

Q. What strategies resolve discrepancies between in vitro cytotoxicity and in vivo safety data for this compound?

  • Methodological Answer :

  • Comparative models : Use primary cell lines (e.g., neuronal cultures) instead of immortalized lines to better mimic in vivo conditions.
  • Toxicokinetic profiling : Measure plasma/tissue concentrations over time to correlate exposure with toxicity.
  • Species-specific metabolism : Test metabolites in hepatocyte incubations to identify detoxification pathways .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 6CM4 for 5-HT₃ receptors).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions.
  • QSAR modeling : Corrogate substituent effects using Hammett σ values for propyl groups .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent potency results across enzymatic and cell-based assays?

  • Methodological Answer :

  • Assay validation : Ensure enzyme purity (>95%) and cell viability (>90%) to minimize artifacts.
  • Buffer optimization : Include 1 mM Mg²⁺/ATP in enzymatic assays to mimic intracellular conditions.
  • Control compounds : Use known inhibitors (e.g., haloperidol for D₂ receptors) to benchmark activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.